molecular formula C5H11NO2 B172931 Ethyl 2-(methylamino)acetate CAS No. 13200-60-7

Ethyl 2-(methylamino)acetate

Cat. No. B172931
Key on ui cas rn: 13200-60-7
M. Wt: 117.15 g/mol
InChI Key: BTKSUULMJNNXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05959110

Procedure details

One compound provided in accordance with the present invention is (±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline denominated hereinafter as "dinapsoline." Dinapsoline is synthesized from 2-methyl-2,3-dihydro-4(1H)-isoquinolone according to the procedure depicted generally in FIGS. 1 and 2. Side chain bromination of ethyl-o-toluate (5a) with NBS in the presence of benzoyl peroxide produced compound 5b. Alkylation of sarcosine ethyl ester with compound 5b afforded compound 6, which after Dieckmann condensation and subsequent decarboxylation on acidic hydrolysis yielded compound 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dinapsoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Dinapsoline
Name
sarcosine ethyl ester
[Compound]
Name
compound 6

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]2[C:3]=1[CH2:4][C:5]1[C:6]3[CH:7]2[CH2:8][NH:9][CH2:10][C:11]=3[CH:12]=[CH:13][CH:14]=1.C1NCC2=CC=CC3=C2[C@@H]1C1C=C[C:34]([OH:37])=[C:33](O)C=1C3.C[N:40]1[CH2:49][C:48](=[O:50])C2C(=CC=CC=2)[CH2:41]1.C(OC(C1C(C)=CC=CC=1)=O)C.C1C(=O)N(Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[CH2:8]1[NH:9][CH2:10][C:11]2=[CH:12][CH:13]=[CH:14][C:5]3=[C:6]2[C@@H:7]1[C:15]1[CH:16]=[CH:17][C:18]([OH:19])=[C:2]([OH:1])[C:3]=1[CH2:4]3.[CH2:34]([O:37][C:48](=[O:50])[CH2:49][NH:40][CH3:41])[CH3:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2=CC=CC=C2C(C1)=O
Step Two
Name
(±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2CC=3C=4C(CNCC4C=CC3)C2=CC=C1O
Step Three
Name
dinapsoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Seven
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
One compound provided in accordance with the present invention

Outcomes

Product
Name
Dinapsoline
Type
product
Smiles
C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O
Name
sarcosine ethyl ester
Type
product
Smiles
C(C)OC(CNC)=O
[Compound]
Name
compound 6
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05959110

Procedure details

One compound provided in accordance with the present invention is (±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline denominated hereinafter as "dinapsoline." Dinapsoline is synthesized from 2-methyl-2,3-dihydro-4(1H)-isoquinolone according to the procedure depicted generally in FIGS. 1 and 2. Side chain bromination of ethyl-o-toluate (5a) with NBS in the presence of benzoyl peroxide produced compound 5b. Alkylation of sarcosine ethyl ester with compound 5b afforded compound 6, which after Dieckmann condensation and subsequent decarboxylation on acidic hydrolysis yielded compound 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dinapsoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]2[C:3]=1[CH2:4][C:5]1[C:6]3[CH:7]2[CH2:8][NH:9][CH2:10][C:11]=3[CH:12]=[CH:13][CH:14]=1.C1NCC2=CC=CC3=C2[C@@H]1C1C=C[C:34]([OH:37])=[C:33](O)C=1C3.C[N:40]1[CH2:49][C:48](=[O:50])C2C(=CC=CC=2)[CH2:41]1.C(OC(C1C(C)=CC=CC=1)=O)C.C1C(=O)N(Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[CH2:8]1[NH:9][CH2:10][C:11]2=[CH:12][CH:13]=[CH:14][C:5]3=[C:6]2[C@@H:7]1[C:15]1[CH:16]=[CH:17][C:18]([OH:19])=[C:2]([OH:1])[C:3]=1[CH2:4]3.[CH2:34]([O:37][C:48](=[O:50])[CH2:49][NH:40][CH3:41])[CH3:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2=CC=CC=C2C(C1)=O
Step Two
Name
(±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2CC=3C=4C(CNCC4C=CC3)C2=CC=C1O
Step Three
Name
dinapsoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Seven
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
One compound provided in accordance with the present invention

Outcomes

Product
Name
Type
product
Smiles
C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O
Name
Type
product
Smiles
C(C)OC(CNC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.